Cas no 476634-11-4 (N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide is a benzamide derivative featuring a benzodiazole moiety and dichlorophenyl substituents. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structurally diverse framework, which allows for further functionalization. The presence of the benzodiazole group may contribute to enhanced binding affinity in biological systems, while the dichlorophenyl moiety can influence electronic and steric properties. Its well-defined molecular structure facilitates precise modifications for targeted applications. The compound is typically characterized by high purity and stability, making it suitable for research in medicinal chemistry and material science. Analytical methods such as HPLC and NMR confirm its consistent quality and structural integrity.
N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide structure
476634-11-4 structure
商品名:N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide
CAS番号:476634-11-4
MF:C20H13Cl2N3O
メガワット:382.242722272873
CID:5892046
PubChem ID:4372900

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichloro-
    • N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide
    • Oprea1_425901
    • F0725-0415
    • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorobenzamide
    • 476634-11-4
    • N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE
    • AKOS024598587
    • N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide
    • インチ: 1S/C20H13Cl2N3O/c21-13-7-10-16(22)15(11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
    • InChIKey: HLQIGWWTQDCVGC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C2NC3=CC=CC=C3N=2)C=C1)(=O)C1=CC(Cl)=CC=C1Cl

計算された属性

  • せいみつぶんしりょう: 381.0435674g/mol
  • どういたいしつりょう: 381.0435674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 497
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.2

じっけんとくせい

  • 密度みつど: 1.452±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.38±0.10(Predicted)

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0725-0415-30mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0725-0415-1mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
1mg
$54.0 2023-05-17
A2B Chem LLC
BA67904-1mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4
1mg
$245.00 2024-04-20
Life Chemicals
F0725-0415-25mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0725-0415-3mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0725-0415-15mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0725-0415-2mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0725-0415-40mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0725-0415-20μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0725-0415-4mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorobenzamide
476634-11-4 90%+
4mg
$66.0 2023-05-17

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide 関連文献

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamideに関する追加情報

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide: A Comprehensive Overview

The compound with CAS No 476634-11-4, known as N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical structure and promising properties. Recent studies have highlighted its potential in areas such as pharmaceuticals, agrochemicals, and materials science.

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide is characterized by its complex molecular architecture, which includes a benzodiazole ring system and a dichlorobenzamide moiety. The benzodiazole group is known for its aromatic stability and electronic properties, making it a valuable component in various chemical reactions. The presence of the dichlorobenzamide group further enhances the compound's reactivity and selectivity in different environments.

Recent research has focused on optimizing the synthesis of N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide to improve yield and purity. Scientists have explored various reaction pathways, including nucleophilic substitution and condensation reactions, to achieve better control over the product's structure. These advancements have not only streamlined the production process but also opened new avenues for its application.

In the pharmaceutical industry, N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide has shown potential as a lead compound for drug development. Its ability to interact with specific biological targets makes it a promising candidate for treating various diseases. For instance, studies have demonstrated its activity against certain enzymes involved in metabolic disorders and inflammatory processes.

The compound's application in agrochemicals is another area of interest. Due to its stability and bioactivity, it has been investigated as a potential pesticide or herbicide. Recent experiments have revealed its effectiveness in controlling plant pathogens and pests without causing significant harm to the environment.

Moreover, N-4-(1H-1,3-benzodiazol-2-yli)phenyl 2 5-dichlorobenzamide has found applications in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and optoelectronic devices. Researchers are exploring its potential as a building block for constructing functional materials with tailored properties.

In conclusion, N-Acetyl-L-cysteine (CAS No 476634 11 4) stands out as a versatile compound with diverse applications across multiple disciplines. Its chemical structure provides a foundation for innovative research and development efforts. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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